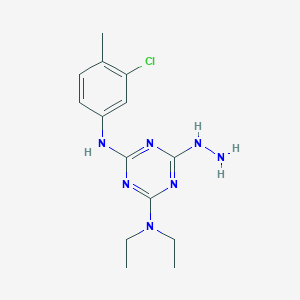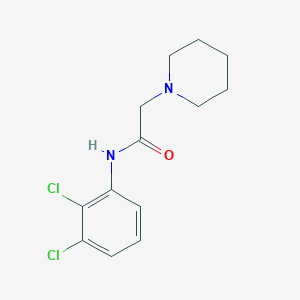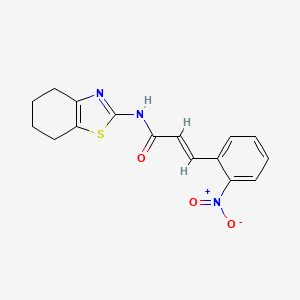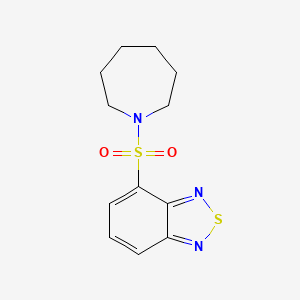
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine, also known as CMH or Chloromethyl H, is a chemical compound with potential applications in various scientific research fields. CMH is a triazine-based compound that has been shown to exhibit unique biological properties, making it a promising candidate for use in a range of applications.
Wirkmechanismus
The mechanism of action of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to induce cell cycle arrest in cancer cells, leading to cell death. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for use in the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine for use in lab experiments is its potent anti-cancer activity. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to exhibit activity against a range of cancer cell lines, making it a valuable tool for cancer research. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. One area of research is in the development of novel anti-cancer therapies based on N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. Researchers are currently exploring the use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine in combination with other anti-cancer drugs to enhance its efficacy. Additionally, researchers are also exploring the use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine in the treatment of other diseases, such as inflammatory and infectious diseases. Finally, researchers are also exploring the potential use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine as a diagnostic tool for cancer, as it has been shown to selectively target cancer cells.
Synthesemethoden
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methylbenzyl chloride with hydrazine hydrate, followed by reaction with diethyl malonate and ammonium acetate. The resulting product is then subjected to cyclization and further reaction with hydrazine hydrate to yield N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. Other methods of synthesis have also been reported, including the reaction of 3-chloro-4-methylphenylhydrazine with diethyl malonate and ammonium acetate.
Wissenschaftliche Forschungsanwendungen
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been studied extensively for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Eigenschaften
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN7/c1-4-22(5-2)14-19-12(18-13(20-14)21-16)17-10-7-6-9(3)11(15)8-10/h6-8H,4-5,16H2,1-3H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHRJSYTQVGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)



![1-[3-(4-methoxyphenoxy)propanoyl]piperidine](/img/structure/B5853817.png)




![2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5853838.png)